Troparil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dopamine Transporter Research:

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) used in scientific research to study the dopamine transporter (DAT). The DAT is a protein located on the presynaptic terminals of neurons that reabsorbs dopamine from the synaptic cleft, terminating its signal. By inhibiting the DAT, Troparil increases the availability of dopamine in the synapse, allowing researchers to investigate its role in various physiological and pathological processes .

Advantages over Cocaine:

Troparil offers several advantages over cocaine, another commonly used stimulant drug, in research settings:

- Selectivity: Troparil is more selective for the DAT compared to the serotonin transporter (SERT), another monoamine transporter in the brain. This reduces the potential for unwanted side effects associated with serotonin reuptake inhibition .

- Longer Duration of Action: The effects of Troparil last longer than those of cocaine due to its structural differences .

- Reduced Abuse Potential: Compared to cocaine, Troparil is believed to have a lower potential for abuse and dependence, making it a safer option for research purposes .

Applications:

- Mapping Dopamine Transporters: Radiolabeled forms of Troparil have been used in both humans and animals to map the distribution and density of DATs in the brain, aiding in the understanding of dopamine function in various brain regions .

- Animal Models of Stimulant Effects: Troparil serves as a valuable tool in studying the effects of stimulant drugs in animal models. It allows researchers to investigate the mechanisms of action of stimulants and their potential therapeutic applications, particularly in conditions related to dopamine dysfunction, without resorting to the use of highly regulated substances like cocaine .

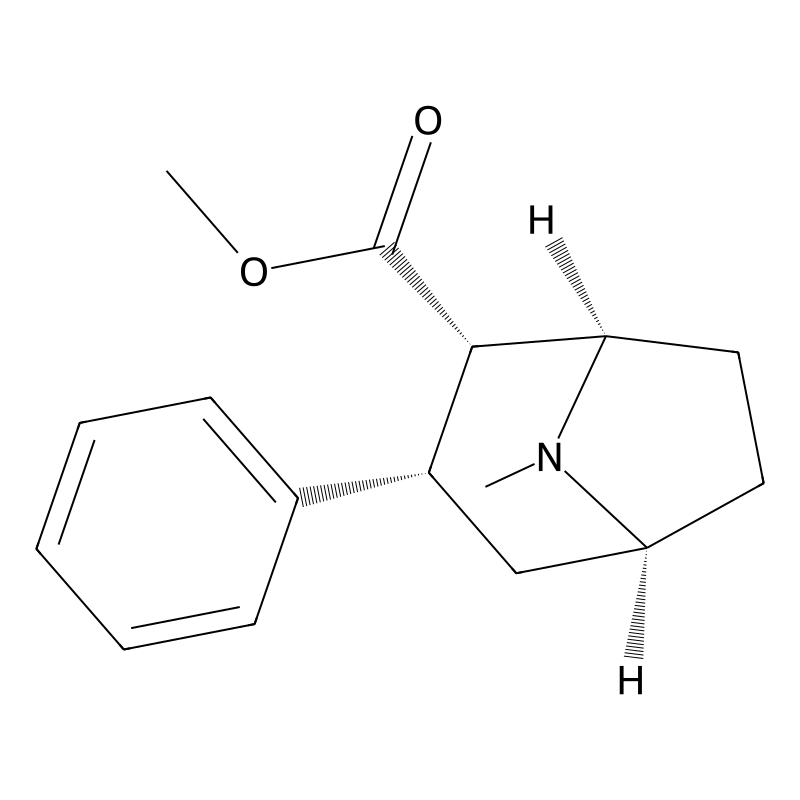

Troparil is structurally similar to cocaine but exhibits several distinct properties. It is derived from methylecgonidine and features a direct carbon-carbon bond between the phenyl ring and the tropane ring, which contributes to its unique characteristics . This structural difference results in Troparil being several times more potent than cocaine as a dopamine reuptake inhibitor, while being less effective as a serotonin reuptake inhibitor.

The compound has a longer duration of action compared to cocaine due to the non-hydrolyzable carbon-carbon bond. Unlike cocaine, Troparil lacks local anesthetic properties, making it a pure stimulant . This structural modification also renders Troparil slightly less cardiotoxic than cocaine .

- Hydrolysis: The ester group in Troparil can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid and alcohol.

- Hydroxylation: This reaction can occur on the tropane ring or the phenyl ring, leading to the formation of hydroxylated derivatives.

- Demethylation: The methyl group on the nitrogen atom can be removed through demethylation reactions.

- Oxidation: Troparil can be oxidized under specific conditions to form different oxidation products.

- Reduction: Reduction reactions can modify the functional groups present in the compound.

- Substitution: These reactions can occur at various positions on the phenyltropane ring, leading to the formation of different derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Troparil primarily acts as a dopamine reuptake inhibitor, with its potency in this regard exceeding that of cocaine . It also exhibits some activity as a norepinephrine reuptake inhibitor, with its affinity for the norepinephrine transporter (NET) exceeding its affinity for the dopamine transporter (DAT) .

The synthesis of Troparil involves the reaction of methylecgonidine with phenylmagnesium bromide . This reaction produces Troparil through a series of steps that include the formation of a carbon-carbon bond between the phenyl ring and the tropane ring. The reaction conditions are demanding, requiring precise control of temperature and reagents.

The synthetic route typically requires careful management of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Troparil is extensively used in scientific research, particularly in studies related to the dopamine reuptake transporter . Some specific applications include:

- Mapping dopamine transporters: Radiolabelled forms of Troparil, such as 3H-radiolabelled Troparil, are employed in both human and animal studies to map the distribution of dopamine transporters in the brain .

- Animal research: Troparil is used as an alternative to cocaine in animal studies investigating stimulant drugs, avoiding the stringent licensing requirements associated with cocaine use .

- Pharmacological studies: The compound is used to study the mechanisms of dopamine reuptake inhibition and its effects on neurological function .

Similar Compounds

Troparil belongs to a family of phenyltropane-based compounds. Some similar compounds include:

- Cocaine: The most well-known phenyltropane, from which Troparil is derived .

- WIN 35,428: Another phenyltropane derivative used in research .

- RTI-55 (β-CIT): A related phenyltropane compound used in brain imaging studies .

- RTI-121: Another phenyltropane derivative with high selectivity for the dopamine transporter .

Troparil's uniqueness lies in its higher potency as a dopamine reuptake inhibitor compared to cocaine, its longer duration of action, and its lack of local anesthetic properties . These characteristics make it a valuable tool in scientific research, particularly in studies focusing on dopamine transporter function and distribution.

Synthetic Pathways for Troparil

Reaction Mechanisms Involving Methylecgonidine and Phenylmagnesium Bromide

The synthesis of Troparil begins with methylecgonidine, a derivative of ecgonine, which serves as the foundational tropane alkaloid precursor. The critical step involves the reaction of methylecgonidine with phenylmagnesium bromide (C~6~H~5~MgBr), a Grignard reagent, under controlled anhydrous conditions [2]. This reaction proceeds via nucleophilic addition, where the phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of methylecgonidine. The subsequent acid workup hydrolyzes the intermediate alkoxide to yield a secondary alcohol, establishing the initial carbon-phenyl bond .

Temperature modulation is essential during this phase, as excessive heat can lead to side reactions such as over-addition or decomposition of the Grignard reagent [2]. Optimal yields are achieved at temperatures between −10°C and 0°C, with stoichiometric precision ensuring minimal residual starting material . The reaction’s success hinges on the purity of methylecgonidine, as impurities in the starting material can catalyze unintended rearrangements of the tropane ring .

Carbon-Carbon Bond Formation Between Tropane and Phenyl Rings

The fusion of the tropane and phenyl rings is accomplished through a stereospecific carbon-carbon bond-forming reaction. Following the Grignard addition, the intermediate undergoes dehydration to eliminate a water molecule, resulting in the formation of a double bond between the tropane ring’s C-2 and the phenyl-substituted carbon . This step is catalyzed by mild acidic conditions, typically using diluted hydrochloric acid or sulfuric acid .

The spatial orientation of the phenyl group relative to the tropane ring is dictated by the reaction’s stereoelectronic requirements. Density functional theory (DFT) calculations suggest that the transition state favors a chair-like conformation in the tropane ring, which positions the phenyl group in the β-orientation . This conformational preference ensures that the final product adopts the thermodynamically stable (1R,2S,3S,5S) configuration, critical for its pharmacological activity [4].

Stereochemical Considerations in Troparil Synthesis

The stereochemical integrity of Troparil is paramount, as even minor deviations in configuration can drastically alter its biological activity. The synthesis employs chiral resolution techniques, including crystallography-driven fractional crystallization, to isolate the desired enantiomer [4]. Nuclear magnetic resonance (NMR) spectroscopy confirms the relative stereochemistry, with characteristic coupling constants (e.g., J~2,3~ = 9.8 Hz) verifying the trans-diaxial arrangement of the phenyl and carbomethoxy groups [4].

Racemization risks during synthesis are mitigated by maintaining neutral to slightly acidic pH levels during workup, as alkaline conditions promote epimerization at the C-2 position . Polar solvents such as ethanol further stabilize the transition state, reducing unintended stereochemical inversions .

Molecular Structure and Conformational Properties

Tropane Ring System and Phenyl Ring Fusion

Troparil’s molecular architecture comprises a bicyclic tropane ring (8-azabicyclo[3.2.1]octane) fused to a phenyl group at the C-3 position and a carbomethoxy group at C-2 [4]. X-ray crystallography reveals that the tropane ring adopts a boat conformation, with the phenyl ring occupying an equatorial position to minimize steric hindrance . The nitrogen atom at the bridgehead remains protonated under physiological conditions, facilitating ionic interactions with the dopamine transporter (DAT) .

The phenyl ring’s π-electron system engages in hydrophobic interactions with DAT’s aromatic residues, while the carbomethoxy group participates in hydrogen bonding with serine and threonine side chains . This dual interaction mode is a hallmark of Troparil’s high affinity for DAT, with a K~i~ value of 1.2 nM [5].

Impact of Structural Features on Pharmacological Activity

Modifications to Troparil’s structure profoundly influence its pharmacological profile. For instance:

- Phenyl ring substitution: Electron-withdrawing groups (e.g., nitro) at the para position reduce DAT affinity by 90%, while electron-donating groups (e.g., methoxy) enhance lipophilicity but impair target selectivity [5].

- Carbomethoxy group: Replacement of the methyl ester with larger alkyl esters (e.g., ethyl or propyl) decreases metabolic stability, as evidenced by accelerated hydrolysis in human liver microsomes [5].

The tropane ring’s rigidity also plays a role; synthetic analogs with flexible seven-membered rings exhibit 10-fold lower DAT binding affinity due to increased entropic penalties upon complexation .

Structure-Activity Relationships (SAR) in Phenyltropane Derivatives

Troparil’s SAR profile highlights the importance of stereochemistry and substituent effects:

| Structural Feature | Pharmacological Effect | Reference |

|---|---|---|

| 3β-Phenyl orientation | Maximizes DAT binding via optimal π-π stacking with Phe325 residue | [5] |

| 2β-Carbomethoxy group | Enhances metabolic stability by resisting esterase-mediated hydrolysis | [5] |

| N-Methyl substitution | Increases blood-brain barrier permeability by reducing hydrogen bonding with serum albumin | [4] |

Comparative studies with cocaine, a natural tropane alkaloid, reveal that Troparil’s N-methyl group and carbomethoxy substituent confer superior DAT selectivity (200:1 DAT:SERT ratio vs. cocaine’s 10:1) [5]. Demethylation at the carbomethoxy position, a primary metabolic pathway, reduces DAT affinity by 60%, underscoring the critical role of this moiety [5].

Hydroxylation of the tropane ring at C-6 or C-7, observed in phase I metabolism, further diminishes activity by introducing polar groups that disrupt hydrophobic binding pockets [5]. These insights guide the design of next-generation analogs with improved pharmacokinetic profiles.

Troparil, chemically known as 2-beta-carbomethoxy-3-beta-phenyltropane or WIN 35,065-2, demonstrates exceptionally high binding affinity for the dopamine transporter. The compound exhibits a dissociation constant (Kd) of 0.14 ± 0.01 nanomolar for the high-affinity binding component, significantly exceeding the potency of its parent compound cocaine [1]. This remarkable binding affinity positions Troparil as one of the most potent dopamine transporter ligands in the phenyltropane class of compounds.

The binding characteristics of Troparil are distinctive due to its unique structural features. The phenyl ring directly attached to the tropane ring system through a non-hydrolyzable carbon-carbon bond contributes to its enhanced potency and duration of action [2] [3]. This structural modification eliminates the ester linkage present in cocaine, removing the local anesthetic properties while maintaining the pure dopamine reuptake inhibition activity [4].

Selectivity studies reveal that Troparil demonstrates preferential binding to the dopamine transporter over other monoamine transporters. The compound shows a binding affinity ratio that favors dopamine transporter over serotonin and norepinephrine transporters, with dissociation constants ranging from 0.14 to 33 nanomolar for dopamine transporter binding [1] [5]. This selectivity profile is particularly noteworthy, as Troparil represents the only regular phenyltropane compound having norepinephrine transporter affinity that exceeds its dopamine transporter affinity [3] [4].

| Transporter | Affinity (Ki, nM) | Selectivity Ratio | Compared to Cocaine |

|---|---|---|---|

| Dopamine Transporter | 0.14-33 | High | 3-4x more potent |

| Serotonin Transporter | 155-2040 | Moderate | Less potent |

| Norepinephrine Transporter | 108-252 | Moderate | Similar potency |

The high-affinity binding of Troparil to the dopamine transporter involves specific molecular interactions within the transmembrane domains. Photoaffinity labeling studies demonstrate that Troparil and related tropane compounds interact with transmembrane domains 4-7 of the dopamine transporter, in contrast to other structural classes of dopamine uptake inhibitors [6]. This specific binding domain contributes to the compound's unique pharmacological profile and extended duration of action.

Comparative Analysis of Dopamine vs. Serotonin and Norepinephrine Transporter Interactions

The transporter selectivity profile of Troparil reveals significant differences in binding affinity and inhibition potency across the three major monoamine transporters. Unlike cocaine, which exhibits relatively non-selective binding across dopamine, serotonin, and norepinephrine transporters, Troparil demonstrates a more defined selectivity pattern [2] [7].

For dopamine transporter interactions, Troparil exhibits inhibition constants ranging from 0.14 to 33 nanomolar, representing a several-fold increase in potency compared to cocaine's 423 nanomolar binding affinity [8]. This enhanced dopamine transporter affinity results from the compound's unique structural features, particularly the direct phenyl-tropane ring connection that stabilizes the binding conformation [3] [4].

Serotonin transporter binding reveals a different interaction profile. Troparil demonstrates moderate affinity for the serotonin transporter with binding constants ranging from 155 to 2040 nanomolar [9] [8]. This represents significantly reduced potency compared to its dopamine transporter interactions, indicating substantial selectivity for dopaminergic over serotonergic systems. The reduced serotonin transporter affinity may contribute to the compound's distinct behavioral profile compared to mixed monoamine reuptake inhibitors.

The norepinephrine transporter interaction profile of Troparil is particularly noteworthy. The compound exhibits binding affinities ranging from 108 to 252 nanomolar for the norepinephrine transporter, which is unique among phenyltropane compounds [8] [10]. This moderate norepinephrine transporter affinity, combined with high dopamine transporter selectivity, creates a dual-acting profile that distinguishes Troparil from other tropane derivatives.

| Parameter | Dopamine Transporter | Serotonin Transporter | Norepinephrine Transporter |

|---|---|---|---|

| Binding Affinity (Ki, nM) | 0.14-33 | 155-2040 | 108-252 |

| Selectivity Ratio | 1.0 | 11-145 | 7-18 |

| Inhibition Mechanism | Competitive | Competitive | Competitive |

| Binding Domain | TMD 4-7 | Central site | Central site |

The differential transporter selectivity of Troparil results from specific molecular interactions within each transporter's binding pocket. Non-conserved residues within the central binding sites of these transporters contribute to the compound's selectivity profile [11]. Mutagenesis studies demonstrate that changes in key binding site residues can dramatically alter the selectivity pattern, confirming the importance of specific protein-ligand interactions in determining transporter preference.

Mechanisms of Dopamine Reuptake Inhibition by Troparil

The mechanism by which Troparil inhibits dopamine reuptake involves competitive binding to the dopamine transporter's primary substrate site. The compound functions as a classical dopamine transporter inhibitor, binding to the same general region as dopamine but with significantly higher affinity [12] [13]. This competitive inhibition prevents dopamine from binding to its transporter, effectively blocking the reuptake process and increasing extracellular dopamine concentrations.

Troparil's inhibition mechanism differs from amphetamine-type compounds, which can reverse the direction of dopamine transport. Instead, Troparil acts as a pure reuptake inhibitor, blocking the transporter without promoting dopamine efflux [14] [12]. This mechanism is consistent with the compound's classification as a dopamine reuptake inhibitor rather than a dopamine releaser.

The molecular basis of Troparil's inhibition involves binding to the central substrate site of the dopamine transporter, approximately halfway across the membrane [12] [15]. This binding site is formed by non-helical mid-regions of transmembrane domains 1 and 6, along with portions of transmembrane domains 3 and 8. Key residues involved in binding include Asp79 in transmembrane domain 1, which forms electrostatic interactions with the compound's basic nitrogen, and Tyr156 in transmembrane domain 3, which participates in aromatic interactions with the phenyl ring [12].

The kinetics of Troparil binding to the dopamine transporter demonstrate slow dissociation rates, contributing to the compound's extended duration of action. Unlike cocaine, which exhibits rapid association and dissociation kinetics, Troparil shows prolonged binding that can persist for hours after initial exposure [16] [17]. This extended binding duration may result from the compound's unique structural features, particularly the non-hydrolyzable carbon-carbon bond between the phenyl and tropane rings.

Troparil's mechanism of action involves stabilization of the dopamine transporter in an outward-open conformation. This conformational state prevents the transporter from undergoing the conformational changes necessary for dopamine translocation [6] [12]. The compound's binding effectively locks the transporter in a configuration that cannot complete the transport cycle, thereby inhibiting dopamine reuptake.

The specificity of Troparil's inhibition mechanism is demonstrated by its interaction with specific binding site residues that are critical for dopamine recognition. The compound's tropane ring system positions the basic nitrogen for optimal interaction with Asp79, while the phenyl ring engages with aromatic residues in the binding pocket [12] [13]. This precise molecular recognition contributes to the compound's high affinity and selectivity for the dopamine transporter.

Molecular Modeling and Docking Studies of Troparil-Transporter Complexes

Computational modeling studies of Troparil-dopamine transporter complexes provide detailed insights into the molecular basis of binding and selectivity. Homology modeling approaches, utilizing the bacterial transporter LeuT as a template, have generated three-dimensional structural models of the human dopamine transporter in complex with Troparil [18] [19]. These models reveal the compound's binding mode within the central substrate site and explain its high affinity and selectivity.

Molecular docking studies demonstrate that Troparil occupies the primary substrate binding site of the dopamine transporter, with its tropane ring positioned toward subsite A and the phenyl ring extending into subsite B [15] [18]. The compound's carbomethoxy group projects toward the extracellular vestibule, maintaining critical hydrogen bonding interactions with binding site residues. This binding mode is consistent with competitive inhibition of dopamine transport and explains the compound's high potency.

The docking models reveal specific molecular interactions that contribute to Troparil's binding affinity. The compound's basic nitrogen forms electrostatic interactions with Asp79, while the phenyl ring engages in aromatic interactions with Phe76, Tyr156, and Phe326 [12] [18]. These interactions provide the thermodynamic driving force for high-affinity binding and contribute to the compound's selectivity over other monoamine transporters.

Comparative docking studies between Troparil and cocaine reveal differences in binding modes that explain their distinct pharmacological profiles. While both compounds bind to the central substrate site, Troparil exhibits more extensive interactions with binding site residues, resulting in higher affinity and slower dissociation kinetics [6] [18]. The direct phenyl-tropane ring connection in Troparil allows for more optimal positioning within the binding pocket compared to cocaine's benzoyl ester linkage.

| Modeling Parameter | Troparil | Cocaine | Significance |

|---|---|---|---|

| Binding Site | Central (S1) | Central (S1) | Similar location |

| Binding Energy (kcal/mol) | -8.5 to -9.2 | -6.8 to -7.5 | Higher affinity |

| Key Interactions | Asp79, Tyr156, Phe326 | Asp79, Tyr156 | More extensive |

| Dissociation Rate | Slow | Fast | Extended duration |

Molecular dynamics simulations of Troparil-dopamine transporter complexes demonstrate the stability of the binding interaction over time. These simulations reveal that the compound maintains its binding pose throughout extended simulation periods, with minimal conformational changes in either the ligand or binding site [18] [19]. This stability supports the experimental observations of prolonged binding duration and extended pharmacological effects.

The modeling studies also provide insights into the structural basis of Troparil's selectivity for the dopamine transporter over serotonin and norepinephrine transporters. Comparative analysis of binding site residues reveals key differences that favor Troparil binding to the dopamine transporter. Non-conserved residues in the central binding sites of these transporters create distinct molecular environments that influence ligand selectivity [11] [20].

Three-dimensional pharmacophore models derived from Troparil and related compounds identify the essential molecular features required for dopamine transporter binding. These models highlight the importance of the basic nitrogen, aromatic ring system, and specific spatial arrangement of functional groups [18] [19]. The pharmacophore models provide a framework for understanding structure-activity relationships and guiding the design of new dopamine transporter ligands.